molecular formula C20H29ClN4O6S B2868085 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 872724-28-2

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2868085
CAS No.: 872724-28-2
M. Wt: 488.98
InChI Key: YGGVGSYIVVINQB-UHFFFAOYSA-N
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Description

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a useful research compound. Its molecular formula is C20H29ClN4O6S and its molecular weight is 488.98. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research into molecules with structural similarities, like sulfonamide derivatives, has been pivotal in understanding their interaction with cannabinoid receptors. For instance, the study on the molecular interaction of a cannabinoid receptor antagonist showcases the conformational analysis and development of unified pharmacophore models. This research has implications for designing receptor-specific drugs by exploring the steric binding interactions and electrostatic character of such compounds (Shim et al., 2002).

Synthesis of N-Heterocycles

The synthesis of N-heterocycles, such as morpholines and piperazines, using α-phenylvinylsulfonium salts demonstrates the versatility of sulfonamide groups in synthesizing complex cyclic structures. This method yields various N-heterocycles with high regio- and diastereoselectivity, highlighting the role of such compounds in medicinal chemistry and drug design (Matlock et al., 2015).

Biocompatible Polymer Synthesis

The synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides illustrates the application of sulfonyl-imide initiators in polymer science. Such polymers, particularly those containing pendent sulfone groups, find applications in coatings and hybrid materials with bioactive glass for medical implants, showcasing the utility of sulfonamide derivatives in biomedical engineering (Hayashi & Takasu, 2015).

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN4O6S/c21-16-3-5-17(6-4-16)32(28,29)25-9-2-12-31-18(25)15-23-20(27)19(26)22-7-1-8-24-10-13-30-14-11-24/h3-6,18H,1-2,7-15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGVGSYIVVINQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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